

using [4-(Aminomethyl)cyclohexyl]methanol in solid-phase peptide synthesis

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Compound of Interest

Compound Name: [4-(Aminomethyl)cyclohexyl]methanol
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Application Note & Protocol

Topic: Strategic C-Terminal Modification of Peptides using **[4-(Aminomethyl)cyclohexyl]methanol** in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile.^{[1][2]} Standard solid-phase peptide synthesis (SPPS) typically yields peptides with a C-terminal carboxylic acid or a simple amide. However, the introduction of non-native moieties can significantly enhance therapeutic potential by, for instance, conferring resistance to degradation by endogenous carboxypeptidases.^[1] This application note details a comprehensive strategy and protocol for the synthesis of peptides with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide modification. This is achieved by employing **[4-(Aminomethyl)cyclohexyl]methanol** as a bifunctional linker, which is first immobilized on a solid support and then serves as the starting point for peptide chain elongation using standard Fmoc/tBu chemistry.^{[3][4]} We provide detailed, step-by-step protocols from the initial functionalization of the resin to the final cleavage and purification of the modified peptide, explain the chemical rationale behind each step, and discuss the applications of this powerful modification strategy.

Principle and Rationale: The Strategic Advantage of a Cycloaliphatic C-Terminus

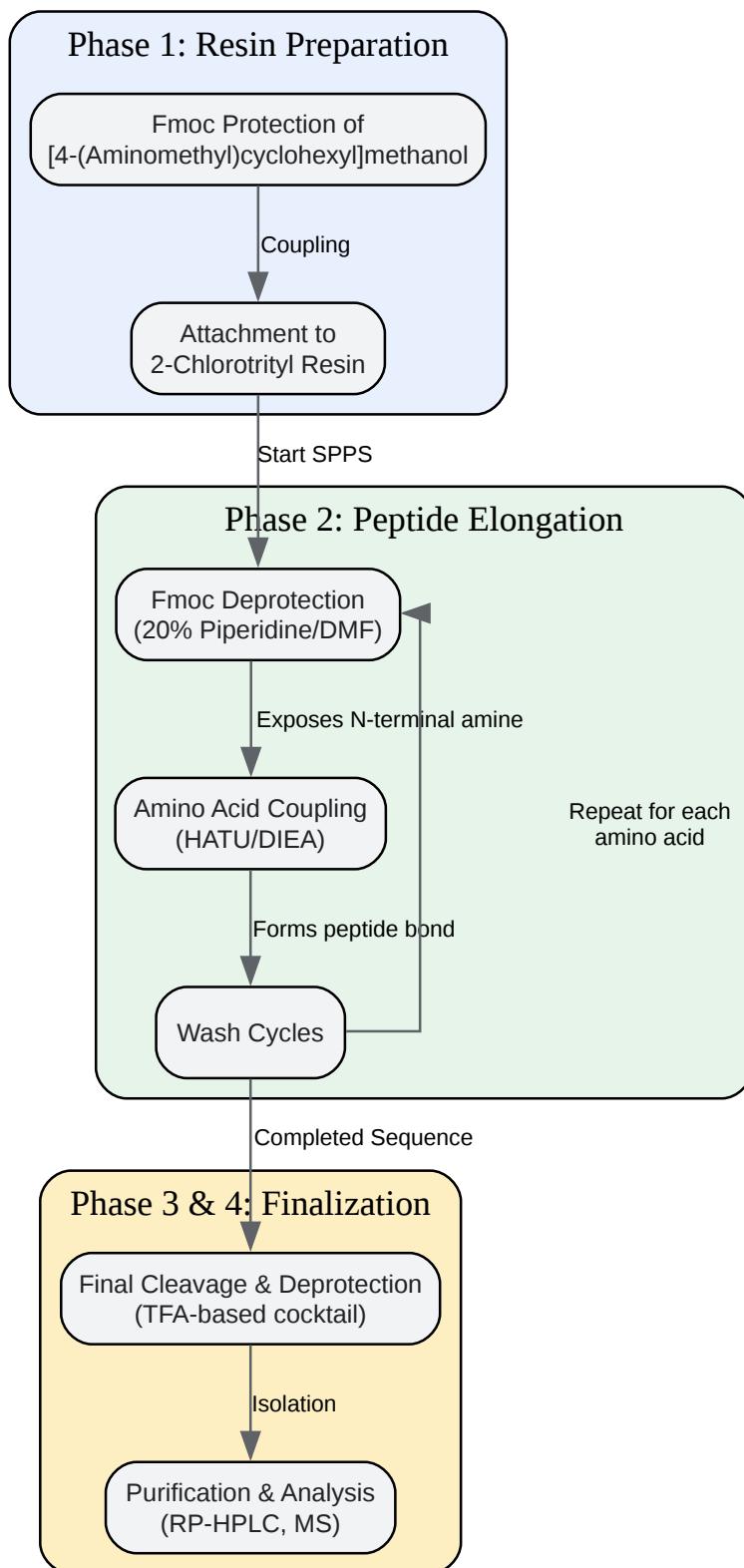
The chemical synthesis of peptides on a solid support, a technique pioneered by Bruce Merrifield, offers unparalleled efficiency through the simple filtration-based removal of excess reagents and by-products.^[5] The choice of the linker, the molecular entity connecting the nascent peptide chain to the insoluble resin, is fundamental as it dictates the C-terminal functionality of the final product.^{[6][7]}

[4-(Aminomethyl)cyclohexyl]methanol is a unique bifunctional molecule featuring a primary amine and a primary alcohol separated by a rigid cyclohexyl scaffold. This structure allows it to be used as a specialized linker in SPPS.

- **Mechanism of Action:** The hydroxyl group (-CH₂OH) provides a handle for covalent attachment to an appropriate solid support, such as 2-chlorotriptyl chloride resin. The amine group (-CH₂NH₂), after being suitably protected (e.g., with an Fmoc group), serves as the initiation site for the stepwise assembly of the peptide chain from C-terminus to N-terminus.
- **Causality of Improved Properties:** Upon cleavage from the resin, the peptide is released with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide. The introduction of this bulky, non-natural cycloaliphatic group offers several distinct advantages in drug design:
 - **Enhanced Metabolic Stability:** The amide bond is sterically shielded, providing significant protection against enzymatic degradation by carboxypeptidases, which can prolong the *in-vivo* half-life of the peptide.^[1]
 - **Modified Physicochemical Profile:** The cyclohexyl ring alters the hydrophobicity and conformational flexibility of the C-terminus, which can influence receptor binding affinity, solubility, and membrane permeability.^[2]
 - **Scaffolding Potential:** The free hydroxyl group on the cleaved peptide serves as a potential site for further post-synthetic modifications, such as PEGylation or conjugation to other molecules.

This strategy provides a robust and versatile method for creating novel peptide therapeutics with improved pharmacological properties.

Overall Synthesis Workflow



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Caption: High-level workflow for SPPS using the custom linker.

Materials and Reagents

Reagent / Material	Grade	Supplier Recommendation
[4-(Aminomethyl)cyclohexyl]methanol	≥98% Purity	Standard chemical supplier
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)	Synthesis Grade	Peptide synthesis supplier
2-Chlorotriyl chloride resin (100-200 mesh)	1.0-1.6 mmol/g	Peptide synthesis supplier
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Standard chemical supplier
Dichloromethane (DCM)	ACS Grade	Standard chemical supplier
Diisopropylethylamine (DIEA)	Peptide Synthesis Grade	Standard chemical supplier
Piperidine	Peptide Synthesis Grade	Standard chemical supplier
Fmoc-protected Amino Acids	Synthesis Grade	Peptide synthesis supplier
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	Synthesis Grade	Peptide synthesis supplier
Trifluoroacetic Acid (TFA)	Reagent Grade	Standard chemical supplier
Triisopropylsilane (TIS)	Reagent Grade	Standard chemical supplier
Diethyl ether	Anhydrous	Standard chemical supplier

Detailed Protocols

Phase 1: Preparation of Linker-Functionalized Resin

The foundational step is the covalent attachment of the bifunctional linker to the solid support. This requires prior protection of the linker's amino group to prevent self-reaction and to ensure it is available for subsequent peptide elongation.

Protocol 1.1: N- α -Fmoc Protection of **[4-(Aminomethyl)cyclohexyl]methanol**

- Dissolve **[4-(Aminomethyl)cyclohexyl]methanol** (1.0 eq) in a 1:1 mixture of Dioxane and water.
- Add Sodium Bicarbonate (NaHCO₃) (2.5 eq) to the solution and stir until dissolved.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor reaction completion via TLC.
- Once complete, acidify the mixture to pH ~2 with 1M HCl.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-**[4-(aminomethyl)cyclohexyl]methanol**, which can be purified by column chromatography.

Protocol 1.2: Attachment of Linker to 2-Chlorotriyl Chloride Resin

The 2-chlorotriyl linker is chosen for its extreme acid sensitivity, allowing the final peptide to be cleaved under very mild conditions that preserve many sensitive side-chain protecting groups if needed.^[8]

Caption: Covalent attachment of the protected linker to the resin.

- Swell the 2-chlorotriyl chloride resin (1.0 eq, based on substitution) in anhydrous DCM for 30 minutes in a reaction vessel.^[4]
- Drain the DCM.
- Dissolve Fmoc-**[4-(aminomethyl)cyclohexyl]methanol** (1.5 eq) in anhydrous DCM and add it to the swollen resin.

- Add DIEA (3.0 eq) to the mixture. The DIEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
- Agitate the mixture at room temperature for 2-4 hours.
- To cap any remaining unreacted chlorotriyl groups, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.^[9] This prevents undesired side reactions in subsequent steps.
- Wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
- Dry the resin under high vacuum overnight. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.^[10]

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This phase involves the sequential addition of Fmoc-protected amino acids according to the desired peptide sequence. The following protocol describes a single coupling cycle, which is repeated for each amino acid.^[11]

Protocol 2.1: Standard Fmoc-SPPS Cycle

- Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes. Drain the DMF.
- Fmoc Deprotection:
 - Add 20% (v/v) piperidine in DMF to the resin.
 - Agitate for 3 minutes, then drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The use of a secondary amine base like piperidine is crucial for the β -elimination mechanism that removes the Fmoc group.^[12]
 - Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the cleaved dibenzofulvene adduct.

- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq relative to resin loading) by dissolving it in DMF with a coupling agent like HATU (0.95 eq relative to the amino acid) and a base like DIEA (2 eq relative to the amino acid).
 - Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 45-90 minutes at room temperature. For sterically hindered amino acids, coupling times may be extended or double coupling may be necessary.[\[13\]](#)
 - A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
- Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
- Repeat: Return to Step 2 for the next amino acid in the sequence.

Phase 3: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) must be removed simultaneously.

Protocol 3.1: Cleavage from Resin

- After the final SPPS cycle (including the final deprotection of the N-terminal Fmoc group), wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin completely under high vacuum for at least 4 hours.[\[8\]](#)
- Prepare the cleavage cocktail. A standard, effective cocktail for most peptides is Reagent B: TFA/Water/TIS (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.
- Agitate the mixture at room temperature for 2-3 hours. During this process, the highly acidic TFA cleaves the ether bond linking the peptide to the trityl resin and removes the side-chain protecting groups. The TIS and water act as scavengers to trap the highly reactive carbocations generated from these protecting groups, preventing them from modifying sensitive residues like Tryptophan or Methionine.[14]

Scavenger	Target Residues / Protecting Groups	Rationale
Triisopropylsilane (TIS)	Trityl (Trt), Pbf, t-Butyl (tBu) carbocations	Reduces carbocations via hydride transfer, preventing alkylation of Trp/Met.
Water (H ₂ O)	t-Butyl carbocations	Traps t-butyl cations to form t-butanol.
1,2-Ethanedithiol (EDT)	Trityl (Trt), specifically for Cys(Trt)	Facilitates removal of the Trt group from Cysteine.
Thioanisole	Mtr group from Arginine	Promotes cleavage of more resilient protecting groups via an S _n 2 mechanism.

Table: Common scavengers used in TFA cleavage cocktails and their functions.[14]

Phase 4: Peptide Isolation and Purification

- Filter the resin from the cleavage mixture using a polypropylene syringe or filtration vessel, collecting the filtrate into a clean conical tube.
- Wash the resin twice with a small amount of fresh TFA to ensure complete recovery of the peptide.
- Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate should form.

- Centrifuge the mixture to pellet the peptide. Decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
- Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Troubleshooting

Issue	Potential Cause(s)	Suggested Solution(s)
Low Peptide Yield	Incomplete initial loading of linker to resin. Incomplete coupling at one or more steps. Premature cleavage of peptide from resin.	Quantify resin loading before synthesis. Use double coupling or more potent coupling agents (e.g., HATU) for difficult sequences. Ensure capping step is performed correctly.
Deletion Sequences	Incomplete coupling or deprotection.	Increase coupling/deprotection times. Use a different coupling reagent. Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.
Modified Residues	Insufficient or incorrect scavengers during cleavage.	Use a more robust scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) if sensitive residues like Cys, Met, or Trp are present. [14]
Racemization	Over-activation of amino acid; excessive base during coupling.	Minimize pre-activation time. Use a weaker base or stoichiometric amounts of base (DIEA).

Applications and Future Perspectives

The ability to synthesize peptides with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide modification opens new avenues in peptide-based drug discovery and biomaterial science.[15] These modified peptides are excellent candidates for:

- Developing orally available or long-acting peptide therapeutics due to their enhanced stability against enzymatic degradation.

- Creating novel peptide hydrogels and biomaterials, where the modified C-terminus can alter self-assembly properties.[15]
- Probing peptide-receptor interactions, as the rigid cycloaliphatic group can lock the C-terminus into a specific conformation.

This protocol provides a reliable and reproducible method for incorporating this valuable non-canonical feature, empowering researchers to expand the chemical diversity and therapeutic potential of synthetic peptides.

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